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Compound of Interest

Compound Name: 3-(2-formylphenyl)benzoic Acid

Cat. No.: B112260

Disclaimer: Direct, experimentally validated spectroscopic data for 3-(2-formylphenyl)benzoic
acid (CAS 205871-52-9) is not readily available in publicly accessible scientific literature and
databases. To provide a comprehensive technical guide that adheres to the requested format,
this document presents a detailed spectroscopic analysis of the closely related and well-
characterized compound, 3-formylbenzoic acid (CAS 619-21-6). The methodologies and data
interpretation provided herein serve as a practical example for the spectroscopic
characterization of substituted benzoic acids.

Introduction to 3-Formylbenzoic Acid

3-Formylbenzoic acid, also known as 3-carboxybenzaldehyde, is an organic compound
featuring both a carboxylic acid and an aldehyde functional group attached to a benzene ring at
the meta position.[1] This dual functionality makes it a valuable intermediate in the synthesis of
more complex molecules in various fields, including pharmaceuticals and materials science.[2]
The spectroscopic analysis of this compound provides a clear illustration of how these
functional groups and their relative positions on the aromatic ring influence its spectral
properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Data for 3-Formylbenzoic Acid

Chemical Shift (8) ppm Multiplicity Assignment

~10.1 S Aldehyde proton (-CHO)
~8.4 s Aromatic proton (Ar-H)
~8.2 d Aromatic proton (Ar-H)
~8.0 d Aromatic proton (Ar-H)
~7.7 t Aromatic proton (Ar-H)

Carboxylic acid proton (-
COOH)

~13.5 brs

Note: The exact chemical shifts can vary depending on the solvent used. The broadness of the
carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: 13C NMR Data for 3-Formylbenzoic Acid

Chemical Shift (8) ppm Assighment

~192.0 Aldehyde carbon (-CHO)
~166.5 Carboxylic acid carbon (-COOH)
~137.0 Aromatic carbon (C-CHO)
~135.0 Aromatic carbon (C-COOH)
~134.0 Aromatic C-H

~131.0 Aromatic C-H

~130.0 Aromatic C-H

~129.5 Aromatic C-H

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with the
solvent.
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Formylbenzoic Acid

Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (carboxylic acid
dimer)

~1700 Strong C=0 stretch (carboxylic acid)

~1680 Strong C=0 stretch (aldehyde)

~1600, ~1475 Medium C=C stretch (aromatic ring)

~1300 Medium C-O stretch and O-H bend

~2850, ~2750 Weak C-H stretch (aldehyde)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of 3-Formylbenzoic Acid

Mass-to-Charge Ratio
(m/z)

Relative Intensity

Proposed Fragment

150 High [M]* (Molecular ion)
149 Moderate [M-H]*

121 Moderate [M-CHOJ*

105 Base Peak [CeHsCO]*

93 Moderate [M-COOH-H]*

77 High [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of the solid 3-formylbenzoic acid.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CDCIs) in a clean, dry NMR tube. DMSO-ds is often preferred for carboxylic
acids due to its ability to dissolve polar compounds and allow for the observation of the
acidic proton.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
referencing the chemical shifts to 0 ppm.

e Instrument Parameters (for a 400 MHz spectrometer):
o H NMR:
» Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
» Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
= Apply a relaxation delay of 1-2 seconds between scans.
o 13C NMR:
» Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

= A higher number of scans (e.g., 1024 or more) is typically required due to the low
natural abundance of *3C.

= Employ proton decoupling to simplify the spectrum and enhance the signal.
» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

o Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.
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o Calibrate the chemical shift scale using the internal standard (TMS at O ppm).

o Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the powdered 3-formylbenzoic acid sample directly onto the ATR
crystal.

o Ensure good contact between the sample and the crystal by applying pressure using the
instrument's clamp.

e Instrument Parameters:
o Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm™1).
o Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Record a background spectrum of the clean, empty ATR crystal before running the
sample. The instrument software will automatically subtract the background from the
sample spectrum.

o Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups based on their position, shape, and intensity.

Mass Spectrometry (MS)

o Sample Introduction and lonization (Electron lonization - EI):

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o Heat the sample to induce vaporization.
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o Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to
cause ionization and fragmentation.

e Mass Analysis:

o Accelerate the resulting positively charged ions through a magnetic or electric field.

o Separate the ions based on their mass-to-charge ratio (m/z).

o Detection and Data Interpretation:

Detect the abundance of each ion.

[¢]

o

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

[e]

Identify the molecular ion peak to determine the molecular weight.

o

Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the structural relationships and a general experimental
workflow.
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Requested Compound

Structural Relationship:

Isomeric benzoic acids with formyl substitution.

Example Compound

J

(3-(2-formylphenyl)benzoic acid\ Note the absence of the second phenyl ring in the example. 3 [ 3-formylbenzoic acid)
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Start:
Solid Organic Sample

(e.g., 3-formylbenzoic acid)

eigh and dissolve

(Sample Preparation)

In deuterated solvent Prepare ATR sample

Prepare for GC-MS or probe

NMR Spectroscopy
( (*H and 13C) ) FTIR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation

End:
Complete Spectroscopic
Characterization
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O-H stretch (broad):
~3300-2500 cm~1 (IR)

C=0 stretch:
~1700 cm~1 (IR)

1H NMR signal:
~13.5 ppm (broad)

C=0 stretch:
~1680 cm~1 (IR)

Carboxylic Acid Group : ] C-H stretch (aldehyde):
Benzene Ring

3-Formylbenzoic Acid
[ Y Aldehyde Group ~2850, 2750 cm~* (IR)

1H NMR signal:
~10.1 ppm (singlet)

C=C stretch:
~1600, 1475 cm~ (IR)

1H NMR signals:
~7.7-8.4 ppm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide on the Spectroscopic Data of Phenyl-
Substituted Benzoic Acids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112260#spectroscopic-data-for-3-2-formylphenyl-
benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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